molecular formula C36H28IN B12811696 N,N-di(biphenyl-4-yl);-4'-iodobiphenyl-4-amine

N,N-di(biphenyl-4-yl);-4'-iodobiphenyl-4-amine

Cat. No.: B12811696
M. Wt: 601.5 g/mol
InChI Key: UUBMGKLHKVCYBT-UHFFFAOYSA-N
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Description

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine is a complex organic compound with significant applications in various fields. This compound is known for its unique structure, which includes biphenyl and iodobiphenyl groups, making it a valuable intermediate in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine typically involves multiple steps. One common method includes the reaction of biphenyl-4-amine with iodobenzene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like K3PO4 in a solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce more complex biphenyl-based structures .

Scientific Research Applications

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine involves its interaction with specific molecular targets. The biphenyl and iodobiphenyl groups can interact with various enzymes and receptors, influencing their activity. The compound can also participate in electron transfer processes, making it valuable in electronic applications .

Comparison with Similar Compounds

Similar Compounds

    N-(4’-Iodobiphenyl-4-yl)-N-(m-tolyl)aniline: Shares structural similarities but differs in the presence of a methyl group.

    4-Iodobiphenyl: Lacks the additional biphenyl-4-yl groups.

    N,N’-Di(biphenyl-4-yl)-4’-bromo-biphenyl-4-amine: Contains a bromine atom instead of iodine.

Uniqueness

N,N-di(biphenyl-4-yl);-4’-iodobiphenyl-4-amine is unique due to its combination of biphenyl and iodobiphenyl groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C36H28IN

Molecular Weight

601.5 g/mol

IUPAC Name

N-(1-iodo-4-phenylcyclohexa-2,4-dien-1-yl)-4-phenyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C36H28IN/c37-36(26-24-33(25-27-36)30-14-8-3-9-15-30)38(34-20-16-31(17-21-34)28-10-4-1-5-11-28)35-22-18-32(19-23-35)29-12-6-2-7-13-29/h1-26H,27H2

InChI Key

UUBMGKLHKVCYBT-UHFFFAOYSA-N

Canonical SMILES

C1C=C(C=CC1(N(C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)I)C6=CC=CC=C6

Origin of Product

United States

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